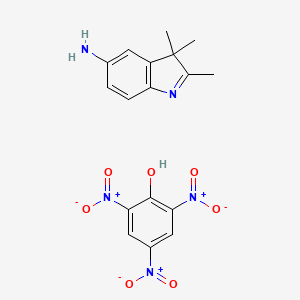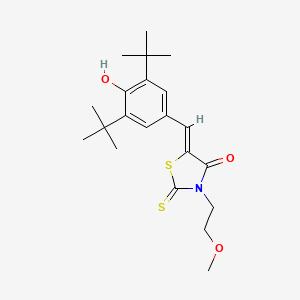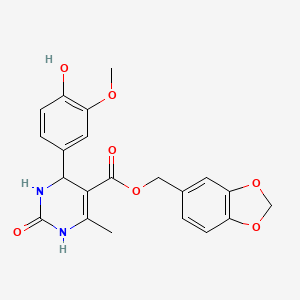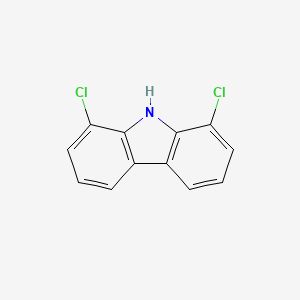
2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trinitrophenol (TNP) and 2,3,3-trimethyl-3H-indol-5-amine (TMA) are two chemical compounds that have been extensively studied for their scientific research applications. The combination of these two compounds, 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1), has shown promising results in various research areas.
Wirkmechanismus
The mechanism of action of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) is not fully understood. However, it is believed that the compound interacts with metal ions and forms a complex that emits fluorescence. In the case of anti-cancer properties, the compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In photodynamic therapy, the compound is activated by light, which leads to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) have been studied in various biological systems. The compound has been shown to interact with metal ions such as copper and zinc, which are essential for various biological processes. The compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, the compound has been shown to have low toxicity in vitro, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) in lab experiments include its fluorescent properties, anti-cancer properties, and low toxicity. However, the compound has some limitations, including its instability in aqueous solutions and its sensitivity to light. These limitations can affect the accuracy of the results obtained in experiments.
Zukünftige Richtungen
For research on 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) include further studies on its anti-cancer properties and its potential use in photodynamic therapy. The compound can also be studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, research can be conducted to improve the stability of the compound in aqueous solutions and its sensitivity to light.
Conclusion:
In conclusion, 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) has shown potential in various scientific research applications. The compound has been studied for its fluorescent properties, anti-cancer properties, and potential use in photodynamic therapy. Further research is needed to fully understand the mechanism of action of this compound and to improve its stability and sensitivity to light.
Synthesemethoden
The synthesis of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) involves the reaction of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) and TMA in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is obtained through purification methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) has shown potential in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been used as a photosensitizer for photodynamic therapy, a technique used to treat various diseases.
Eigenschaften
IUPAC Name |
2,3,3-trimethylindol-5-amine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.C6H3N3O7/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6H,12H2,1-3H3;1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQDVJQMIRTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trinitrophenol-2,3,3-trimethyl-3H-indol-5-amine (1:1) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)

![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)

![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)
![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145746.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)
![5-{[(2-ethoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145757.png)

![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)